N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiophene ring, a hydroxyethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of Benzothiophene Derivative: The benzothiophene core can be synthesized through methods such as the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Formation of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring.
Reduction: Reduction reactions can be performed on the oxazole ring.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds such as 1-benzothiophene-3-carboxylic acid derivatives share a similar core structure.
Oxazole Derivatives: Compounds with an oxazole ring, such as 2-aryl-1,3,4-trifluorotriphenylene derivatives, have comparable structural features.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to the combination of its benzothiophene, hydroxyethyl, and oxazole moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-14(12-9-23-16-4-2-1-3-11(12)16)8-18-17(21)13-7-15(22-19-13)10-5-6-10/h1-4,7,9-10,14,20H,5-6,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLONQFNDWZROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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